N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a synthetic small molecule characterized by a fused tetracyclic thienopyridine core linked to a benzothiazole moiety and a sulfamoyl-substituted benzamide group.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S3/c1-32-17-16-22-25(18-32)38-29(26(22)28-30-23-10-6-7-11-24(23)37-28)31-27(34)19-12-14-21(15-13-19)39(35,36)33(2)20-8-4-3-5-9-20/h6-7,10-15,20H,3-5,8-9,16-18H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMQTFDVKXIFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural elements include:
- Benzo[d]thiazole moiety : Known for its role in various pharmacological activities.
- Thieno[2,3-c]pyridine ring : Associated with neuroprotective and anticancer properties.
- Sulfamoyl group : Enhances solubility and bioavailability.
Molecular Formula
Molecular Weight
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exert effects through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains.
Biological Activity Overview
Anticancer Activity
In a study evaluating the anticancer properties of similar compounds, it was found that derivatives of thienopyridine exhibited significant cytotoxic effects against human leukemia cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The compound under review may share similar mechanisms due to structural similarities.
Antimicrobial Efficacy
Research on related sulfamoyl compounds indicated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound’s ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism.
Research Findings
Recent studies have utilized docking simulations to predict the interaction of this compound with target proteins involved in cancer progression and microbial resistance. The findings suggest:
- Binding Affinity : High binding affinity to targets such as DNA topoisomerase and bacterial ribosomes.
- ADMET Properties : Favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles suggest good bioavailability and low toxicity.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates through methods such as reductive amination and acylation. The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine core, which are critical for its biological activity.
Key Steps in Synthesis:
- Formation of Intermediates: The initial steps often involve the reaction of commercially available precursors with various reagents to form the desired intermediates.
- Final Assembly: The final product is usually obtained through careful control of reaction conditions to ensure high yield and purity.
Biological Evaluation
Research has shown that this compound exhibits notable biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes.
Mechanism of Action:
- Inhibition of APE1: The compound acts by binding to the active site of APE1, thereby preventing its function in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
Case Studies:
- In Vitro Studies: In studies involving HeLa cells, the compound demonstrated low micromolar activity against APE1 and enhanced cytotoxicity when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) .
- ADME Profile: The compound has been reported to possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a suitable candidate for further development .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy and reducing potential side effects.
Key Findings:
- Variations in the substituents on the benzothiazole ring significantly affect the potency against APE1.
- Modifications to the tetrahydrothieno[2,3-c]pyridine core can also influence biological activity and selectivity .
Therapeutic Implications
The potential therapeutic applications of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide are vast:
Oncology:
Given its role as an APE1 inhibitor, this compound could be developed as an adjunct therapy in cancer treatment by enhancing the effectiveness of existing chemotherapeutics.
Neurological Disorders:
Research suggests that targeting DNA repair mechanisms may also have implications in neurodegenerative diseases where DNA damage plays a critical role .
Comparison with Similar Compounds
Structural Modifications and Activity
The compound shares structural homology with APE1 inhibitors reported in the literature. A key analog, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3), differs in two regions:
Activity Data
The isopropyl substituent in Compound 3 correlates with enhanced APE1 inhibition and pharmacokinetic stability, suggesting that bulkier alkyl groups at Position 6 may improve target engagement and bioavailability.
Bioactivity Profile and Structural Clustering
Hierarchical clustering of bioactivity profiles (e.g., protein target interactions, cytotoxicity) reveals that compounds with similar chemical structures cluster together, indicating shared mechanisms of action . For example:
- Benzothiazole-containing analogs : These compounds exhibit strong correlations with APE1 inhibition and DNA repair pathway modulation.
- Thienopyridine derivatives: Modifications in the sulfamoyl/benzamide region influence selectivity for APE1 over other DNA repair enzymes.
This structural-activity relationship (SAR) is consistent with findings that minor substituent changes (e.g., cyclohexyl vs. methyl groups in the sulfamoyl moiety) significantly alter target specificity .
Analytical Comparisons Using NMR and MS/MS
- NMR Profiling : Comparative NMR analysis (e.g., chemical shifts in regions A and B) can pinpoint substituent-induced changes in the chemical environment. For instance, modifications in the benzamide group (e.g., cyclohexyl vs. smaller substituents) would manifest as shifts in regions corresponding to aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : Molecular networking based on MS/MS fragmentation patterns (cosine scores) can classify structurally related compounds. A high cosine score (>0.9) between the target compound and its analogs would confirm conserved core structures, while lower scores highlight divergent regions (e.g., sulfamoyl groups) .
Relevance to Glioblastoma Therapy
APE1 activity is elevated in high-grade gliomas, contributing to therapy resistance . Inhibitors like the target compound and Compound 3 may reverse this resistance by reducing APE1-mediated DNA repair.
Q & A
Basic: What are the critical steps and parameters for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling of benzo[d]thiazole derivatives with tetrahydrothieno-pyridine scaffolds under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .
- Amide bond formation via activation of the carboxylic acid group (e.g., using HATU or EDCI) and reaction with the sulfamoyl benzamide moiety .
- Purification via column chromatography or recrystallization, with solvent selection (e.g., ethyl acetate/hexane) critical for yield optimization .
Key parameters : Temperature (60–100°C), reaction time (12–48 hours), and anhydrous conditions to prevent hydrolysis of sensitive groups .
Basic: Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and assess purity (e.g., ¹H/¹³C NMR for hydrogen/carbon environments) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Validate molecular weight and detect fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
- Statistical Design of Experiments (DOE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and reagent stoichiometry .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent ratio vs. reaction time) to identify optimal conditions .
- Real-Time Monitoring : Employ inline FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Advanced: What computational tools can predict reactivity or biological targets?
- Quantum Chemical Calculations : Use Gaussian or ORCA to simulate reaction pathways and transition states (e.g., amidation kinetics) .
- Molecular Docking (AutoDock, Schrödinger) : Screen against protein databases (e.g., kinases, GPCRs) to hypothesize biological targets .
- Machine Learning (Chemprop, DeepChem) : Train models on existing SAR data to predict solubility or toxicity .
Advanced: How to resolve contradictions between spectroscopic data and expected structures?
- Cross-Validation : Combine NMR, MS, and IR to confirm functional groups (e.g., sulfamoyl vs. sulfonamide peaks) .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals in NMR .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclohexyl group conformation) .
Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?
- Kinetic Assays : Measure IC₅₀ values against purified enzymes (e.g., kinases) using fluorescence-based assays .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability .
- Transcriptomics/Proteomics : Identify downstream pathways affected via RNA-seq or LC-MS/MS .
Advanced: How to assess stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C) .
- HPLC Stability Indicating Methods : Quantify degradation products (e.g., hydrolysis of the sulfamoyl group) .
- Arrhenius Plot Analysis : Predict shelf-life by extrapolating degradation rates at accelerated conditions .
Advanced: How to address stereochemical challenges in synthesis?
- Chiral Chromatography : Separate enantiomers using chiral columns (e.g., Chiralpak AD-H) .
- Circular Dichroism (CD) : Confirm absolute configuration of stereocenters .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like cyclization .
Advanced: What green chemistry approaches minimize waste in synthesis?
- Solvent Selection Guides : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalytic Methods : Use recyclable catalysts (e.g., immobilized lipases) for amide bond formation .
- Flow Chemistry : Improve atom economy and reduce reaction times via continuous processing .
Advanced: How to ensure reproducibility in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
